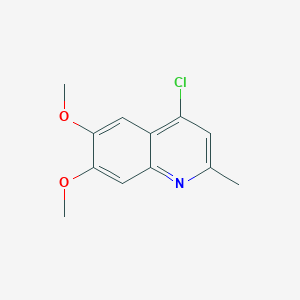

4-Chloro-6,7-dimethoxy-2-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6,7-dimethoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-7-4-9(13)8-5-11(15-2)12(16-3)6-10(8)14-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFMLSFDCICSHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C(=CC2=N1)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note & Protocol: Strategic Chlorination of 6,7-dimethoxy-2-methylquinolin-4-ol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the efficient chlorination of 6,7-dimethoxy-2-methylquinolin-4-ol to synthesize its 4-chloro derivative, a critical intermediate in pharmaceutical research. We delve into the underlying reaction mechanism, offer a detailed, field-tested protocol, and provide robust analytical methods for product validation. This guide is intended for researchers, scientists, and drug development professionals seeking to perform this synthesis with a high degree of success and safety.

Introduction: The Significance of 4-Chloroquinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific precursor, 6,7-dimethoxy-2-methylquinolin-4-ol, is a valuable starting material. Its conversion to 4-chloro-6,7-dimethoxy-2-methylquinoline is a pivotal transformation. The introduction of a chlorine atom at the C4 position dramatically enhances the molecule's reactivity, turning a relatively inert quinolinol into a versatile electrophile for nucleophilic substitution reactions. This "activation" is a cornerstone for the synthesis of a wide array of derivatives, including kinase inhibitors and other targeted therapeutics. The electron-withdrawing nature of the chlorine atom makes the C4 position susceptible to attack by various nucleophiles (amines, thiols, alcohols), enabling the construction of diverse compound libraries for drug discovery.

Reaction Mechanism: From Hydroxyl to Chloro

The conversion of a quinolin-4-ol to a 4-chloroquinoline is a classic example of a nucleophilic substitution reaction, where the hydroxyl group is transformed into a better leaving group. The reagent of choice for this transformation is typically phosphorus oxychloride (POCl₃).

The reaction proceeds through several key steps:

-

Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the quinolinol's hydroxyl group attacks the electrophilic phosphorus atom of POCl₃.

-

Formation of a Chlorophosphate Intermediate: This initial attack leads to the displacement of a chloride ion and the formation of a dichlorophosphoryl intermediate attached to the quinoline oxygen. This intermediate is highly unstable and an excellent leaving group.

-

Nucleophilic Attack by Chloride: A chloride ion (from POCl₃ or another source) then acts as a nucleophile, attacking the now highly electrophilic C4 position of the quinoline ring.

-

Elimination and Product Formation: The C-O bond of the chlorophosphate intermediate breaks, and the leaving group departs, resulting in the formation of the desired 4-chloroquinoline product and a phosphate byproduct.

This mechanistic pathway underscores the critical role of POCl₃ not only as a chlorinating agent but also as a dehydrating agent that facilitates the removal of the hydroxyl group.

Experimental Protocol: Synthesis of this compound

This protocol is designed for robustness and reproducibility. Adherence to safety precautions is paramount when working with phosphorus oxychloride.

Materials and Equipment

| Reagents | Grade | Supplier (Example) |

| 6,7-dimethoxy-2-methylquinolin-4-ol | ≥98% | Sigma-Aldrich, Combi-Blocks |

| Phosphorus Oxychloride (POCl₃) | Reagent Grade, ≥99% | Sigma-Aldrich, Acros Organics |

| Dichloromethane (DCM), Anhydrous | ≥99.8% | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | VWR |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | VWR |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR |

Equipment:

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature control

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Fume hood

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves (e.g., butyl rubber).

Step-by-Step Procedure

--- SAFETY FIRST --- Phosphorus oxychloride is highly corrosive and reacts violently with water. This entire procedure must be conducted in a well-ventilated fume hood. Ensure all glassware is thoroughly dried before use.

-

Reaction Setup:

-

To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 6,7-dimethoxy-2-methylquinolin-4-ol (1.0 eq, e.g., 2.19 g, 10 mmol).

-

Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Carefully add phosphorus oxychloride (5.0 eq, e.g., 4.6 mL, 50 mmol) to the flask at room temperature. Rationale: Using POCl₃ as both the reagent and solvent ensures a high concentration of the chlorinating agent, driving the reaction to completion.

-

-

Reaction Execution:

-

Fit the flask with a reflux condenser.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) using a heating mantle.

-

Maintain the reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 1:1 Hexanes:Ethyl Acetate). The starting material should be consumed.

-

-

Workup and Quenching:

-

Allow the reaction mixture to cool to room temperature.

-

CRITICAL STEP: Slowly and carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a large beaker with vigorous stirring. This is a highly exothermic process and must be done cautiously in a fume hood.

-

The acidic mixture should then be neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Be mindful of gas evolution (CO₂).

-

The crude product will often precipitate as a solid.

-

-

Extraction and Isolation:

-

Transfer the neutralized mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers.

-

Wash the combined organic layers with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Workflow Diagram

Caption: Experimental workflow for the chlorination of 6,7-dimethoxy-2-methylquinolin-4-ol.

Analytical Characterization

Validation of the final product's identity and purity is crucial. The following methods are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum of the product should show the disappearance of the broad singlet corresponding to the -OH proton of the starting material and a downfield shift of the aromatic protons, particularly the proton at C5, due to the anisotropic effect of the chlorine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The C4 carbon signal will experience a significant shift upon chlorination.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final compound.

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₁₂ClNO₂ |

| Molecular Weight | 237.68 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | Shifts for methyl, methoxy, and aromatic protons. |

| Mass Spec (ESI+) | m/z 238.06 [M+H]⁺, 240.06 [M+H+2]⁺ |

| Yield (Typical) | 75-90% |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | Incomplete reaction; insufficient heating; wet glassware/reagents. | Ensure the reaction goes to completion via TLC. Use a higher temperature or longer reaction time. Ensure all glassware is oven-dried and use anhydrous reagents. |

| Dark-colored Crude Product | Decomposition due to excessive heat. | Reduce the reflux temperature slightly or shorten the reaction time once the starting material is consumed. |

| Difficult Emulsion during Extraction | Presence of phosphate byproducts. | Add more brine during the wash step. If necessary, filter the entire mixture through a pad of Celite. |

| Product Oily, Fails to Solidify | Presence of residual POCl₃ or other impurities. | Ensure thorough quenching and neutralization. Purify via column chromatography instead of relying solely on recrystallization. |

Safety and Handling

Working with phosphorus oxychloride requires strict adherence to safety protocols.

-

Handling: Always handle POCl₃ in a chemical fume hood. It is a lachrymator and is corrosive to the respiratory tract, skin, and eyes.

-

PPE: Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and butyl rubber or other resistant gloves.

-

Spills: Neutralize small spills with sodium bicarbonate. For larger spills, evacuate the area and contact environmental health and safety.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

Leveraging 4-Chloro-6,7-dimethoxy-2-methylquinoline for the Strategic Synthesis of Potent c-Met Kinase Inhibitors

An Application Note for Drug Development Professionals

Abstract

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a high-value, clinically validated target in oncology. Its aberrant activation is a key driver of tumor growth, invasion, and metastasis in a variety of human cancers.[1][2][3] This guide provides a detailed framework for the synthesis of c-Met inhibitors utilizing the versatile quinoline scaffold, with a specific focus on 4-Chloro-6,7-dimethoxy-2-methylquinoline as a pivotal starting material. We will explore the underlying chemical principles, provide step-by-step synthetic protocols, and outline methods for the characterization and preliminary biological evaluation of novel inhibitor candidates. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation targeted cancer therapies.

The Scientific Rationale: Why Target c-Met?

The c-Met receptor and its exclusive ligand, hepatocyte growth factor (HGF), form a signaling axis essential for embryonic development and tissue regeneration.[3][4] In healthy adult tissues, this pathway is tightly regulated. However, in numerous cancers—including those of the lung, liver, stomach, and breast—the c-Met pathway becomes dysregulated through mechanisms such as gene amplification, mutation, or protein overexpression.[2][4]

This aberrant signaling triggers a cascade of downstream pathways, primarily the RAS/MAPK and PI3K/AKT cascades, which collectively promote an aggressive cancer phenotype characterized by:

-

Uncontrolled Cell Proliferation and Survival: Driving tumor growth.

-

Invasion and Motility: Enabling cancer cells to break away from the primary tumor.

-

Metastasis: The spread of cancer to distant organs, which is the primary cause of cancer-related mortality.[1][5]

-

Angiogenesis: The formation of new blood vessels to supply the growing tumor.[5]

Therefore, the development of small molecule inhibitors that can block the ATP-binding site of the c-Met kinase domain is a clinically proven strategy to halt these oncogenic processes.[6][7]

Synthetic Strategy: The Role of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. For kinase inhibition, the 4-anilinoquinoline framework has proven particularly effective.[8] Our starting material, this compound, is an ideal precursor for constructing a library of potential c-Met inhibitors.

The key chemical principle is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing effect of the quinoline ring nitrogen atom activates the C4 position, making the chlorine atom an excellent leaving group. This allows for the straightforward introduction of various substituted anilines or other nitrogen nucleophiles, which can be designed to form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of c-Met. The 6,7-dimethoxy groups often serve to anchor the molecule in the active site and improve pharmacological properties.[8][9]

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound is classified as a skin, eye, and respiratory irritant.[10] Handle all reagents and solvents with care, consulting the Safety Data Sheet (SDS) for each chemical before use.[11][12][13][14]

Protocol 1: Synthesis of a Representative c-Met Inhibitor Candidate

This protocol details the synthesis of a generic 4-anilino-6,7-dimethoxy-2-methylquinoline derivative. The choice of the specific substituted aniline (R-Ar-NH₂) is critical for modulating potency and selectivity and should be guided by rational drug design principles, such as molecular docking.[15][16][17]

Materials & Reagents:

-

This compound (1.0 eq)

-

Substituted Aniline (e.g., 3-fluoro-4-methoxyaniline) (1.1 - 1.5 eq)

-

Solvent: 2-Propanol (Isopropanol) or N-Methyl-2-pyrrolidone (NMP)

-

Acid catalyst: Concentrated Hydrochloric Acid (catalytic amount, ~0.1 eq) or p-Toluenesulfonic acid

-

For work-up: Saturated sodium bicarbonate (NaHCO₃) solution, deionized water, ethyl acetate, brine.

-

For purification: Silica gel, appropriate solvent system for column chromatography (e.g., Dichloromethane/Methanol or Hexane/Ethyl Acetate).

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the selected substituted aniline (1.2 eq).

-

Solvent Addition: Add 2-Propanol to the flask to create a slurry (approx. 0.1 M concentration relative to the starting quinoline).

-

Catalysis: Add a catalytic amount of concentrated HCl (e.g., 1 drop from a Pasteur pipette). The acid protonates the quinoline nitrogen, further activating the C4 position for attack.

-

Heating: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) every 2-3 hours. Use a mobile phase like 10% Methanol in Dichloromethane. The product spot should be less polar than the aniline starting material and will appear as the reaction progresses. The reaction is typically complete within 6-18 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add saturated NaHCO₃ solution to neutralize the acid catalyst and quench the reaction. The product may precipitate as a solid.

-

If an oil forms or for complete extraction, add ethyl acetate and water to the flask and transfer to a separatory funnel.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude solid via flash column chromatography on silica gel using a gradient elution (e.g., 0% to 10% methanol in dichloromethane) to isolate the pure 4-anilino-6,7-dimethoxy-2-methylquinoline derivative.

| Parameter | Condition | Rationale |

| Solvent | 2-Propanol / NMP | Good solubility for reactants; appropriate boiling point for reflux. |

| Catalyst | Conc. HCl / p-TSA | Protonates the quinoline ring, increasing its electrophilicity. |

| Temperature | 85 - 90 °C (Reflux) | Provides sufficient energy to overcome the activation barrier of the SNAr reaction. |

| Reaction Time | 6 - 18 hours | Dependent on the nucleophilicity of the chosen aniline. Monitored by TLC. |

| Purification | Column Chromatography | Standard method to separate the desired product from unreacted starting materials and byproducts. |

Protocol 2: Structural and Purity Characterization

It is imperative to confirm the identity and purity of the synthesized compound before any biological testing.

1. Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI-MS).

-

Purpose: To confirm the molecular weight of the synthesized inhibitor.

-

Procedure: Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile) and inject it into the mass spectrometer.

-

Expected Result: Observe the [M+H]⁺ ion corresponding to the calculated molecular weight of the target compound.

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Method: 400 MHz or 500 MHz NMR spectrometer.

-

Purpose: To confirm the chemical structure of the inhibitor.

-

Procedure: Dissolve ~5-10 mg of the pure product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Expected Result: The spectrum should show characteristic peaks for the quinoline and aniline protons, the methyl group, and the methoxy groups. The disappearance of the starting material peaks and the appearance of new aromatic signals and an N-H proton signal confirm the successful reaction.

3. High-Performance Liquid Chromatography (HPLC):

-

Method: Reverse-phase HPLC with a C18 column and a UV detector (e.g., at 254 nm).

-

Purpose: To determine the purity of the final compound.

-

Procedure: Use a gradient of mobile phases, such as water and acetonitrile (both often containing 0.1% TFA or formic acid).

-

Expected Result: A purity of >95% is generally required for in vitro biological assays.

| Analysis Method | Purpose | Sample Data (Hypothetical) |

| ESI-MS | Confirm Molecular Weight | Calculated for C₂₀H₂₀FN₃O₂: 353.15. Found [M+H]⁺: 354.2 |

| ¹H NMR | Confirm Structure | Signals for aromatic, methoxy, methyl, and N-H protons consistent with the proposed structure. |

| HPLC | Assess Purity | Single major peak at specific retention time, area % > 98%. |

Biological Evaluation: Assessing c-Met Inhibition

Once a compound is synthesized and characterized, the next step is to evaluate its biological activity.

Protocol 3: In Vitro c-Met Kinase Inhibition Assay (Conceptual)

This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of the c-Met kinase.

-

Principle: A mobility shift assay or a phosphorylation-detecting assay (e.g., ELISA-based) can be used.[9] The assay measures the phosphorylation of a substrate peptide by the c-Met kinase in the presence of ATP and varying concentrations of the inhibitor.

-

Procedure Outline:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a multi-well plate, incubate the c-Met enzyme with the test compound for a short pre-incubation period.

-

Initiate the kinase reaction by adding the substrate peptide and ATP.

-

Allow the reaction to proceed for a defined time at a controlled temperature.

-

Stop the reaction and quantify the amount of phosphorylated product.

-

-

Data Analysis: The results are plotted as % inhibition versus compound concentration. A dose-response curve is fitted to the data to calculate the IC₅₀ value—the concentration of the inhibitor required to reduce c-Met kinase activity by 50%.[8][9][17]

Protocol 4: Cellular Antiproliferative Assay (Conceptual)

This assay determines if the compound's enzymatic inhibition translates into an anti-cancer effect in living cells.

-

Principle: An MTT or MTS assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Lines: Use cancer cell lines known for c-Met dysregulation, such as MKN-45 (gastric cancer, c-Met amplified) or A549 (lung cancer).[8][9]

-

Procedure Outline:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

-

Add MTT or MTS reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to a vehicle-treated control (e.g., DMSO). Plot the results to determine the IC₅₀ value for cell growth inhibition.[17]

Sources

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. c-MET [stage.abbviescience.com]

- 3. Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. What are c-Met inhibitors and how do they work? [synapse.patsnap.com]

- 7. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Page loading... [guidechem.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. tcichemicals.com [tcichemicals.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Strategic Synthesis of 4-Aminoquinoline Derivatives via Nucleophilic Aromatic Substitution

Executive Summary: The Strategic Value of 4-Aminoquinolines

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of activities, including antimalarial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Derivatives of this core are pivotal in modern drug discovery, acting as kinase inhibitors and modulators of critical biological pathways.[4][5] This guide provides a detailed protocol for the synthesis of diverse 4-aminoquinoline derivatives starting from the versatile intermediate, 4-Chloro-6,7-dimethoxy-2-methylquinoline. The central transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction, a robust and reliable method for forging the critical C4-N bond.[6][7] We will delve into the mechanistic underpinnings, provide a validated, step-by-step protocol, and discuss the rationale behind key experimental choices to empower researchers in their synthetic endeavors.

Mechanistic Insight: The Chemistry of C-N Bond Formation

The synthesis hinges on the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a simple SN2 reaction; the direct backside attack is sterically impossible on an aromatic ring. Instead, the reaction proceeds via a two-step addition-elimination pathway.

Causality Behind Reactivity: The quinoline ring, particularly with the electron-withdrawing nitrogen atom, is inherently electron-deficient. This electronic characteristic makes the carbon atoms, especially at positions 2 and 4 (analogous to ortho and para positions relative to the ring nitrogen), susceptible to attack by nucleophiles. The chlorine atom at the C4 position is an excellent leaving group, further facilitating the reaction. The reaction is initiated by the attack of an amine nucleophile on the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[8] This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic system. The subsequent, and typically rapid, step is the elimination of the chloride ion, which restores aromaticity and yields the final 4-aminoquinoline product.

Why this works so well:

-

Electron-Deficient Ring: The quinoline nitrogen acts as an "electron sink," activating the ring towards nucleophilic attack.

-

Good Leaving Group: Chloride is a stable anion and an effective leaving group.

-

Irreversible Final Step: The restoration of the highly stable aromatic system drives the reaction to completion.

Caption: Figure 1: The SNAr reaction proceeds via a two-step addition-elimination pathway.

Experimental Design: Materials and Methods

This section outlines a general yet robust protocol. Specific quantities and reaction times may be optimized based on the nucleophile used.

Reagents and Materials

| Reagent | Grade | Supplier Example | Notes |

| This compound | >98% | Sigma-Aldrich, TCI | The key electrophile. Ensure it is dry. |

| Amine Nucleophile (e.g., Aniline, Piperidine) | Reagent Grade | Various | Use 1.0 - 1.2 equivalents. |

| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, >99.5% | Acros Organics | Acts as a non-nucleophilic base to scavenge the HCl by-product.[6] |

| 1,4-Dioxane | Anhydrous, >99.8% | Various | A common aprotic solvent suitable for this reaction.[6] |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | In-house prep | For aqueous wash. |

| Brine | N/A | In-house prep | For final aqueous wash. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various | For drying the organic layer. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech | For column chromatography. |

Equipment

-

Round-bottom flask (sized appropriately for the reaction scale)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Glassware for column chromatography

Detailed Synthesis Protocol

The following protocol describes the synthesis of a representative 4-aminoquinoline derivative.

Caption: Figure 2: A streamlined workflow for the synthesis and purification of 4-aminoquinoline derivatives.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Solvent and Nucleophile Addition: Add anhydrous 1,4-dioxane (approx. 0.1 M concentration relative to the quinoline) followed by the desired amine nucleophile (1.1 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0-2.5 eq) to the stirring mixture.[6]

-

Expert Rationale: DIPEA is a bulky, non-nucleophilic base. Its role is solely to neutralize the HCl generated during the substitution. Using a nucleophilic base could lead to competitive side reactions.

-

-

Heating and Monitoring: Attach a reflux condenser and heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours).[6][9]

-

Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Aqueous Work-up: Dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes).[6]

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then brine.

-

Expert Rationale: The bicarbonate wash removes any residual acidic components, including any DIPEA hydrochloride salt that may have partitioned into the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.

-

Characterization: The pure fractions are combined and concentrated to yield the final 4-aminoquinoline derivative. The structure and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6][10]

Representative Reaction Conditions & Yields

The choice of nucleophile significantly impacts reaction conditions. Aromatic amines are generally less nucleophilic than aliphatic amines and may require longer reaction times or higher temperatures.

| Nucleophile (R-NH₂) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Aniline | DIPEA | 1,4-Dioxane | 100 | 12-16 | 60-75 |

| 4-Aminophenol | DIPEA | 1,4-Dioxane | 100 | 12-16 | 60-70[6] |

| Piperidine | K₂CO₃ | DMF | 80 | 6-8 | 85-95 |

| Benzylamine | DIPEA | Ethanol | Reflux | 8-10 | 75-85 |

Troubleshooting and Self-Validation

-

Incomplete Reaction: If TLC shows significant starting material after the expected reaction time, consider increasing the temperature or adding a catalytic amount of potassium iodide (KI) to facilitate the reaction via the Finkelstein reaction in situ.

-

Low Yield: Poor yield can result from moisture in the reagents or solvent. Ensure all materials are anhydrous. Also, verify the purity of the starting quinoline.

-

Purification Issues: If the product is difficult to separate from the starting material, a different eluent system for chromatography may be required. A 2D-TLC can help in optimizing the separation conditions.

-

Structure Verification: Unambiguous confirmation of the C4 substitution can be achieved using 2D-NMR techniques like NOESY. A spatial correlation between the N-H proton of the newly introduced amino group and the H5 proton on the quinoline core confirms the desired regioselectivity.[6]

Conclusion

The protocol detailed herein provides a reliable and versatile method for the synthesis of 4-amino-6,7-dimethoxy-2-methylquinoline derivatives. By understanding the underlying SNAr mechanism and the rationale for specific experimental choices, researchers can effectively adapt this procedure to a wide range of amine nucleophiles. These synthesized compounds serve as valuable building blocks for constructing complex molecules with significant potential in drug discovery, particularly in the development of targeted therapies for cancer and infectious diseases.[11][12][13]

References

- Barreca, M. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.

- Zhang, L., et al. (N/A). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- CN106008336A. (N/A). The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

-

Wikipedia. (N/A). 4-Aminoquinoline. Wikipedia. [Link]

-

Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

-

Li, Y., et al. (2019). Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed. [Link]

-

Wu, M. (N/A). 4-Chloro-6,7-dimethoxyquinoline. ResearchGate. [Link]

-

ACS Omega. (2025). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling. American Chemical Society. [Link]

-

Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PubMed. [Link]

-

Barreca, M. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

-

Moody, C. J., et al. (N/A). Synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline. ACS Publications. [Link]

-

Al-Mekhlafi, F. A., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. PubMed. [Link]

-

Liu, Y., et al. (N/A). Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. MDPI. [Link]

-

Singh, R. K., et al. (N/A). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. ACS Publications. [Link]

-

D'Anna, K. L., et al. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. PMC - NIH. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Kumawat, M. K., et al. (2022). 4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective. International Journal of Life science and Pharma Research. [Link]

Sources

- 1. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. atlantis-press.com [atlantis-press.com]

- 11. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ijlpr.com [ijlpr.com]

Application Note: Strategic Derivatization of 4-Chloro-6,7-dimethoxy-2-methylquinoline for Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Abstract: The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved therapeutics. The specific intermediate, 4-Chloro-6,7-dimethoxy-2-methylquinoline, represents a highly valuable starting point for generating libraries of potent kinase inhibitors. Its C4 chlorine atom is readily displaced via nucleophilic aromatic substitution, providing a versatile handle for introducing diverse chemical functionalities. This document provides a detailed guide on the strategic derivatization of this scaffold, covering synthetic protocols, characterization, and a workflow for biological evaluation.

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a recurring motif in pharmacologically active compounds, prized for its rigid structure and ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking. The 6,7-dimethoxy substitution pattern is particularly significant in the context of kinase inhibition. These groups often anchor the molecule within the ATP-binding pocket of kinases, with the methoxy groups acting as hydrogen bond acceptors, interacting with key residues in the hinge region of the enzyme.

The starting material, this compound, is an ideal precursor for library synthesis. The electron-withdrawing nature of the quinoline nitrogen and the resonance stabilization of the Meisenheimer intermediate activate the C4 position for nucleophilic aromatic substitution (SNAr). This allows for the systematic and efficient introduction of a wide array of amine, ether, and thioether side chains, enabling a thorough exploration of the structure-activity relationship (SAR).

Part A: Synthetic Derivatization Protocols

The core strategy for derivatizing the 4-chloroquinoline scaffold involves the SNAr reaction. The choice of nucleophile, solvent, and catalyst (acid or base) is critical for achieving high yields and purity.

Troubleshooting & Optimization

Column chromatography conditions for purifying 4-Chloro-6,7-dimethoxy-2-methylquinoline

Initiating Purification Search

I'm starting with a deep dive into Google, aiming to collect existing protocols for purifying 4-Chloro-6,7-dimethoxy-2-methylquinoline using column chromatography. The objective is to establish a solid foundation of current methods. I'm prioritizing established protocols to use as a baseline.

Analyzing Purification Parameters

I'm now analyzing the Google search results, pinpointing key purification parameters. I'm focusing on identifying suitable stationary phases, effective mobile phase compositions, and the common impurities that require separation. My approach aims to build a robust Q&A format for a technical support center. I'm working to logically structure a workflow with TLC monitoring. I also plan to provide comprehensive references.

Developing Purification Guide

I'm now writing a detailed protocol for column chromatography of this compound, including setup and execution steps. I'm focusing on crafting a troubleshooting guide in a Q&A format to address common issues like poor separation. I'm also preparing a Graphviz diagram to visualize the purification process, from sample preparation to fraction analysis, and ensure compliance with formatting requirements. I'm on track to assemble a complete guide.

Formulating Guide Structure

I'm now formulating the overall structure, beginning with a broad Google search on purification methods for this compound, focusing on existing protocols. I plan to identify key parameters, structure a Q&A for technical support, and explain the scientific reasoning behind chromatographic choices. I intend to build a self-validating experimental workflow, and I'll include a references section with valid URLs. My plan involves presenting data in tables and crafting a detailed protocol with a troubleshooting Q&A. A Graphviz diagram visualizing the workflow is also on the agenda. I'm aiming for a cohesive technical support guide.

Defining the Scope

I'm currently focused on defining the scope. The user's request for a technical support guide on purifying this compound via column chromatography is very specific. I'm focusing on ensuring I gather all necessary details for a comprehensive and technically sound response. This is the foundation upon which I'll build the guide.

Refining the Search Strategy

I've revised my search strategy to pinpoint purification protocols for the exact compound, "this compound". The initial search was too broad. Now I'm targeting "column chromatography of this compound." I'm looking for relevant literature, and information that focuses on the specifics of the synthesis and purification process. Visual components such as tables and a Graphviz diagram are now prioritized for the guide. A robust "References" section will be included.

Outlining the Structure

Now, I'm defining the framework for the technical support guide. It will begin with an introduction of the compound, and the importance of purification. I'm focusing on a Q&A format, ensuring it's from the perspective of an expert with an emphasis on causality and citations. The guide will include visual components like tables for quantitative data and a Graphviz diagram for the workflow, along with a "References" section. I'm structuring this into logical sections, starting with foundational knowledge to address the core "why."

Developing the Workflow

I'm now detailing the experimental protocol and creating a visual workflow using a Graphviz DOT script. The section will guide the user step-by-step from crude product to pure product, including TLC optimization and fraction analysis. I'm focusing on providing practical, field-tested advice as a Senior Application Scientist. I will include a table to summarize the recommended conditions, expanding upon the FAQs in the introduction.

Defining the Framework

I'm now structuring the content into a Technical Support Center. I'm focusing on an FAQ format, beginning with foundational knowledge and moving into a detailed experimental protocol and visual workflow using Graphviz. I'm prioritizing providing practical, field-tested advice as a Senior Application Scientist. There will be a table summarizing recommended conditions.

Initiating the Research

I'm now starting my research to build the technical support guide. My initial searches for purification protocols for "this compound" came up short. Thus, I've expanded my search, including "synthesis of" and "TLC conditions" of this exact compound. I'm focusing on the Q&A format, considering both foundational knowledge and an experimental protocol. I will be including visual elements like tables for data, and a Graphviz diagram for the workflow.

Refining the Strategy

I'm now revising my search strategy, starting with "column chromatography" and "synthesis of" the specific compound. If results are limited, I'll broaden the search to structurally related compounds, given the principles of chromatography are transferable. I'm focusing on the technical support format, including detailed FAQs, a step-by-step experimental protocol, and a Graphviz workflow. Visual elements and a "References" section are top priorities.

Prioritizing Search Refinement

I'm now focusing on refining my search strategy. I've found initial results, but they're missing the crucial "2-methyl" group in the compound's name. I'm prioritizing searches that specify the full name. My approach will be a technical support center with FAQs and troubleshooting in a Q&A format. Visual elements such as a Graphviz diagram, and tables are now prioritized for the guide. A robust "References" section will be included.

Validation & Comparative

A Researcher's Guide to Comparative Crystal Structure Analysis of Substituted Quinolines: From Experimental Design to In-Silico Prediction

For researchers, scientists, and professionals in drug development, understanding the three-dimensional architecture of molecules is paramount. The quinoline scaffold, a cornerstone in medicinal chemistry, presents a fascinating case study in how subtle changes in substituent groups can dramatically alter crystal packing and, consequently, the physicochemical properties of a solid-state material. This guide provides an in-depth, technically-grounded exploration of the comparative crystal structure analysis of substituted quinolines, moving beyond a mere recitation of protocols to explain the "why" behind the "how."

The Critical Role of Crystal Engineering in Quinoline-Based Drug Development

Quinoline and its derivatives are not just synthetic curiosities; they form the backbone of numerous therapeutic agents. The spatial arrangement of these molecules in a crystal lattice, dictated by a delicate balance of intermolecular forces, governs critical pharmaceutical parameters such as solubility, stability, bioavailability, and tabletability. A slight modification to the quinoline core—the addition of a hydroxyl group, a halogen, or a nitro group—can introduce new hydrogen bonding motifs, alter π-π stacking interactions, and ultimately lead to different polymorphic forms with distinct properties. Therefore, a comprehensive understanding of the crystal structures of substituted quinolines is not merely an academic exercise but a crucial step in rational drug design and development.

Experimental Workflow: A Self-Validating Approach to Crystal Structure Determination

The journey from a newly synthesized quinoline derivative to a fully elucidated crystal structure is a meticulous process. The following workflow is designed to be self-validating, with each step providing a quality check for the next.

Figure 1: A comprehensive workflow for the experimental determination and validation of substituted quinoline crystal structures.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Mounting: A suitable single crystal of the substituted quinoline is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation at low temperatures.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and improve data quality. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the Bragg reflections. This step also involves applying corrections for factors such as Lorentz and polarization effects, and absorption of X-rays by the crystal.

-

Structure Solution: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined using a full-matrix least-squares method. In this process, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using software tools like CheckCIF to ensure that the model is chemically and crystallographically reasonable. The final data are then typically deposited in a public database such as the Cambridge Structural Database (CSD) to make them available to the scientific community.

Comparative Analysis of Substituted Quinoline Crystal Structures: Case Studies

The true power of crystal structure analysis lies in comparison. By examining how different functional groups influence intermolecular interactions, we can begin to understand and predict the solid-state properties of these compounds.

Case Study 1: The Influence of Hydrogen Bonding Donors and Acceptors

Let's consider the comparison between 8-hydroxyquinoline and 8-methoxyquinoline. The seemingly minor difference between a hydroxyl (-OH) and a methoxy (-OCH₃) group leads to a profound change in the crystal packing.

| Parameter | 8-Hydroxyquinoline | 8-Methoxyquinoline |

| Key Intermolecular Interaction | Strong O-H···N hydrogen bonds | Weak C-H···O and C-H···π interactions |

| Crystal Packing Motif | Forms infinite chains or sheets | Herringbone or layered structures |

| Solubility (in polar solvents) | Generally higher | Generally lower |

The hydroxyl group in 8-hydroxyquinoline acts as a strong hydrogen bond donor, readily interacting with the nitrogen atom of an adjacent molecule. This strong, directional interaction often leads to robust, chain-like or sheet-like packing arrangements. In contrast, the methoxy group in 8-methoxyquinoline lacks a strong hydrogen bond donor. Consequently, its crystal packing is governed by weaker interactions such as C-H···O and C-H···π bonds, resulting in less tightly packed structures. This fundamental difference in intermolecular interactions directly impacts properties like solubility, with the more polar, hydrogen-bonded structure of 8-hydroxyquinoline generally exhibiting higher solubility in polar solvents.

Case Study 2: The Role of Halogen Bonding

The introduction of a halogen atom (e.g., chlorine, bromine) onto the quinoline scaffold introduces the possibility of halogen bonding, a noncovalent interaction where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophile, such as the nitrogen atom of another quinoline molecule.

Let's compare a chloro-substituted quinoline with a methyl-substituted quinoline at the same position.

| Parameter | Chloro-Substituted Quinoline | Methyl-Substituted Quinoline |

| Key Intermolecular Interaction | C-Cl···N halogen bonds, π-π stacking | C-H···π interactions, van der Waals forces |

| Crystal Packing Motif | Often directional, leading to specific supramolecular synthons | Typically driven by shape-fitting and weaker interactions |

| Melting Point | Generally higher due to stronger interactions | Generally lower |

The directional nature of halogen bonding can lead to highly ordered and predictable packing motifs, often resulting in higher melting points and greater thermal stability compared to their methyl-substituted counterparts, where packing is dictated by less directional van der Waals forces and weak C-H···π interactions.

The Synergy of Experimental Data and Computational Prediction

While experimental techniques like SC-XRD provide the ground truth of a crystal structure, computational methods for crystal structure prediction (CSP) are becoming increasingly powerful tools in solid-state chemistry. CSP algorithms aim to predict the most stable crystal packing arrangements of a molecule based on its chemical diagram alone.

Figure 2: The synergistic workflow of computational crystal structure prediction and experimental validation.

By combining CSP with experimental data, researchers can:

-

Rationalize observed polymorphs: CSP can help understand why a particular crystal form is more stable than others.

-

Predict potential polymorphs: This is crucial for de-risking pharmaceutical development, as unexpected polymorphs can have significant regulatory and intellectual property implications.

-

Guide experimental crystallization screens: CSP can narrow down the search space for new crystal forms.

Conclusion

The comparative crystal structure analysis of substituted quinolines is a powerful approach that provides invaluable insights into the relationship between molecular structure and solid-state properties. By systematically investigating the influence of different substituents on intermolecular interactions and crystal packing, researchers can gain the knowledge needed to rationally design quinoline-based materials with tailored properties for a wide range of applications, from pharmaceuticals to organic electronics. The integration of experimental techniques with computational modeling represents the future of this field, promising to accelerate the discovery and development of novel crystalline materials.

References

-

Musiol, R. (2017). Quinolines as Privileged Scaffolds in Drug Discovery. Expert Opinion on Drug Discovery, 12(1), 89-103. [Link]

-

Fun, H. K., & Lokesh, B. V. (2013). Crystal structure and Hirshfeld surface analysis of 2-chloro-3-(3,4-dimethoxyphenyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1672-o1673. [Link]

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

-

Price, S. L. (2014). The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced Drug Delivery Reviews, 71, 3-22. [Link]

-

Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

-

Clegg, W., & Teat, S. J. (2014). Crystal structure determination by X-ray diffraction. In Comprehensive Organic Chemistry II (Vol. 10, pp. 1-32). Elsevier. [Link]

-

Bernstein, J. (2011). Polymorphism in molecular crystals. Oxford University Press. [Link]

-

Desiraju, G. R. (2007). Crystal engineering: a holistic view. Angewandte Chemie International Edition, 46(44), 8342-8356. [Link]

A Researcher's Guide to the Selective Chlorination of Quinolinones: A Comparative Analysis of Modern Reagents

The quinolinone scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional molecules. The introduction of a chlorine atom onto this framework can dramatically alter a compound's biological activity, metabolic stability, and physicochemical properties. Consequently, the selective and efficient chlorination of quinolinones is a critical transformation for researchers in drug development and chemical synthesis. This guide provides an in-depth comparison of common and alternative reagents for quinolinone chlorination, moving beyond a simple catalog to offer insights into reagent selection, mechanistic considerations, and practical experimental protocols.

The Chemistry of Quinolinone Chlorination: A Tale of Two Tautomers and Regioselectivity

Quinolinones primarily exist in two isomeric forms: 2-quinolinones (or carbostyrils) and 4-quinolinones. Their reactivity in electrophilic substitution reactions, such as chlorination, is governed by the inherent electronic properties of the bicyclic system. The electron-donating nature of the nitrogen atom and the carbonyl group's influence direct incoming electrophiles to specific positions.

For 2-quinolinones, the electron-rich positions are typically C3, C6, and C8. For 4-quinolinones, which exist in a tautomeric equilibrium with 4-hydroxyquinoline, the situation is more complex. Direct C-chlorination can occur, but the hydroxyl tautomer can also undergo O-functionalization, leading to the formation of a 4-chloroquinoline, a distinct and highly valuable synthetic intermediate. The choice of chlorinating agent and reaction conditions is paramount in controlling this regioselectivity.

Comparative Analysis of Chlorinating Reagents

The ideal chlorinating agent should be effective, selective, safe to handle, and cost-efficient. Below, we compare the performance of several key reagents, supported by experimental data from the literature.

N-Chloroimides: The Versatile Workhorses

N-chlorosuccinimide (NCS) and N-chlorosaccharin are mild and effective electrophilic chlorinating agents. They are favored for their ease of handling as stable, crystalline solids and their generally high selectivity.

-

Mechanism of Action: In the presence of an acid catalyst (often adventitious or added), NCS delivers an electrophilic chlorine species (Cl+) that attacks the electron-rich positions of the quinolinone ring through a classic electrophilic aromatic substitution mechanism.

-

Performance & Selectivity: NCS typically favors chlorination at the C3 position of 2-quinolinones, especially when the nitrogen is unsubstituted. For 4-quinolinones, it can effect C-chlorination without converting the carbonyl to a chloride.

Trichloroisocyanuric Acid (TCCA): The Potent and Economical Alternative

TCCA is a crystalline solid containing a high percentage of active chlorine (approximately 90%). It is a powerful electrophilic chlorinating agent and is significantly more economical than NCS on a per-chlorine-atom basis.

-

Mechanism of Action: Similar to NCS, TCCA acts as a source of electrophilic chlorine, often requiring an acid catalyst to initiate the reaction. Its high reactivity allows for chlorination of even deactivated aromatic systems.

-

Performance & Selectivity: TCCA is highly effective for the chlorination of quinolinones, often providing excellent yields. Its high reactivity, however, can sometimes lead to over-chlorination or side reactions if not carefully controlled. It has been shown to be effective for the chlorination of 4-hydroxy-2-quinolones at the C3 position.

Vilsmeier-Haack Type Reagents: For the Hydroxy-to-Chloride Conversion

Reagents like phosphorus oxychloride (POCl₃) and the Vilsmeier reagent (formed from oxalyl chloride or SOCl₂ and DMF) are not typically used for C-H chlorination on the aromatic ring. Instead, they are indispensable for converting the carbonyl group of 4-quinolinones (via their 4-hydroxy tautomer) into a 4-chloroquinoline.

-

Mechanism of Action: The Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, is a powerful electrophile that activates the hydroxyl group of the 4-hydroxyquinoline tautomer, leading to its substitution by a chloride ion. POCl₃ follows a similar principle of activating the oxygen for substitution.

-

Performance & Selectivity: These reagents are highly selective for the hydroxyl/keto group and are the methods of choice for synthesizing 4-chloroquinolines from 4-quinolinones. The reaction often requires elevated temperatures.

Sulfuryl Chloride (SO₂Cl₂): The Dual-Nature Reagent

Sulfuryl chloride is a versatile but highly reactive liquid that can perform chlorination via two distinct pathways.

-

Mechanism of Action:

-

Electrophilic: In the presence of a Lewis acid catalyst (e.g., AlCl₃), SO₂Cl₂ can act as an electrophilic chlorinating agent.

-

Radical: With the addition of a radical initiator (e.g., AIBN or light), it can induce free-radical chlorination, which typically shows different selectivity patterns.

-

-

Performance & Selectivity: Its utility for quinolinones often lies in its ability to chlorinate positions that are less accessible to standard electrophilic reagents. However, its high reactivity and corrosive nature require careful handling.

Data Summary: A Head-to-Head Comparison

The following table summarizes the key characteristics and performance of these reagents. Yields are indicative and highly dependent on the specific quinolinone substrate and reaction conditions.

| Reagent | Form | Cost | Key Application | Common Position(s) | Advantages | Disadvantages |

| N-Chlorosuccinimide (NCS) | Solid | Moderate | Electrophilic C-H chlorination | C3, C6, C8 | Easy to handle, good selectivity | Moderate cost, can require long reaction times |

| Trichloroisocyanuric Acid (TCCA) | Solid | Low | Potent electrophilic C-H chlorination | C3, C6, C8 | High chlorine content, economical, powerful | High reactivity can lead to side products |

| POCl₃ / Vilsmeier Reagents | Liquid | Low-Moderate | Conversion of 4-OH to 4-Cl | C4 (from OH) | Highly selective for keto/hydroxyl group | Corrosive, requires anhydrous conditions, often high temps |

| Sulfuryl Chloride (SO₂Cl₂) | Liquid | Low | Electrophilic or radical chlorination | Varies with conditions | Versatile (dual mechanism), inexpensive | Highly reactive, corrosive, toxic gas byproduct (HCl, SO₂) |

Experimental Protocols

The following protocols are provided as a starting point and should be adapted and optimized for specific quinolinone substrates. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Protocol 1: General Procedure for C3-Chlorination of a 2-Quinolinone using NCS

-

Preparation: To a solution of the 2-quinolinone (1.0 mmol) in a suitable solvent (e.g., acetonitrile, DMF, or acetic acid, 10 mL) in a round-bottom flask, add N-chlorosuccinimide (1.1 mmol, 1.1 eq).

-

Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate (succinimide) forms, it can be removed by filtration.

-

Isolation: Pour the reaction mixture into ice-water (50 mL). Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the solid with water and then a small amount of cold diethyl ether or ethanol. If necessary, purify the product further by recrystallization or column chromatography.

Protocol 2: Synthesis of a 4-Chloroquinoline from a 4-Quinolinone using POCl₃

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl), carefully add the 4-quinolinone (1.0 mmol) to an excess of phosphorus oxychloride (POCl₃, 5-10 mL). A small amount of DMF can be added as a catalyst.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The reaction should become a clear solution.

-

Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the mixture onto crushed ice in a beaker. This is a highly exothermic reaction that releases HCl gas.

-

Neutralization: Basify the acidic aqueous solution with a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until pH > 8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloroquinoline.

-

Purification: Purify the product by column chromatography or recrystallization.

Visualization of Key Processes

To better understand the decision-making process and reaction pathways, the following diagrams are provided.

Caption: Decision workflow for selecting a chlorinating agent.

Caption: Simplified mechanism for 4-chloroquinoline synthesis.

Safety and Handling Considerations

-

NCS and TCCA: Stable solids, but can release chlorine gas upon contact with acid or moisture. Handle in a well-ventilated area.

-

POCl₃: Highly corrosive liquid. Reacts violently with water. Causes severe burns. Must be handled in a fume hood with appropriate PPE.

-

Sulfuryl Chloride (SO₂Cl₂): Corrosive and toxic liquid. Decomposes to release toxic gases (SO₂ and HCl). Handle with extreme care in a fume hood.

-

Vilsmeier Reagent (in situ): The precursors (oxalyl chloride, thionyl chloride) are highly corrosive and moisture-sensitive. The reaction generates HCl gas.

Conclusion

The selection of a chlorinating agent for quinolinones is a nuanced decision that depends on the desired regioselectivity, the reactivity of the substrate, and practical considerations such as cost and safety. For general C-H chlorination, NCS offers excellent control and selectivity, while TCCA presents a potent and economical alternative. For the critical conversion of 4-quinolinones to 4-chloroquinolines, POCl₃ and Vilsmeier-type reagents remain the undisputed standards. A thorough understanding of the mechanisms and careful execution of experimental protocols are essential for achieving successful and reproducible outcomes in the synthesis of these valuable chlorinated heterocycles.

References

-

Ghorbani-Vaghei, R., & Malaekehpour, S. H. (2007). Trichloroisocyanuric Acid: A New and Efficient Reagent for the Synthesis of 3-Chloro-4-Hydroxy-2-Quinolones. Synthetic Communications, 37(13), 2159-2164. [Link]

-

Kumar, A., & Aggarwal, N. (2012). A review on the synthesis of 4-chloroquinoline-3-carboxylates and their analogues. RSC Advances, 2(29), 10831-10844. [Link]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.